DBP Binding Affinity Rank Order: 24,25-Dihydroxyergocalciferol vs. 24,25-Dihydroxycholecalciferol in Competitive Calciferol Binding Protein Assay
In a competitive 25-hydroxycalciferol binding protein assay evaluating the relative affinity of physiological vitamin D metabolites, 24,25-dihydroxyergocalciferol (24,25(OH)₂D₂) ranked significantly lower than its D₃ counterpart. The observed affinity rank order was: 25-hydroxycholecalciferol = 24,25-dihydroxycholecalciferol > 25-hydroxyergocalciferol > 25S,26-dihydroxycholecalciferol > 24,25-dihydroxyergocalciferol > 25,26-dihydroxyergocalciferol [1]. This demonstrates that the D₂-derived 24,25-dihydroxy metabolite has measurably weaker association with the calciferol binding protein compared to the D₃-derived analog, which is positioned among the highest-affinity ligands in this assay system. The finding is corroborated by a separate competitive protein-binding study showing that 24(R),25-dihydroxyergocalciferol is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol in displacing [³H]25OHD₃ from rat serum binding proteins [2].
| Evidence Dimension | Relative binding affinity for calciferol binding protein (DBP) |
|---|---|
| Target Compound Data | 24,25-dihydroxyergocalciferol ranked 5th out of 6 metabolites tested; 1.7-fold lower displacement potency vs. 24,25(OH)₂D₃ |
| Comparator Or Baseline | 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃) ranked equal-highest (tied with 25-hydroxycholecalciferol); 1.7-fold higher displacement potency |
| Quantified Difference | 24,25(OH)₂D₂ is at least two rank positions lower in DBP affinity than 24,25(OH)₂D₃; 1.7-fold lower potency in [³H]25OHD₃ displacement assay |
| Conditions | Competitive protein-binding assay using calciferol binding protein; [³H]25OHD₃ displacement from rat serum binding proteins (Jones et al., J Clin Endocrinol Metab, 1980) |
Why This Matters
Lower DBP affinity directly impacts circulating half-life and free fraction of the metabolite, requiring separate calibration standards—not D₃-based surrogates—for accurate quantification in pharmacokinetic studies and clinical assays.
- [1] Hollis BW. Comparison of equilibrium and disequilibrium assay conditions for ergocalciferol, cholecalciferol and their major metabolites. J Steroid Biochem. 1984;21(1):81-86. doi:10.1016/0022-4731(84)90063-3 View Source
- [2] Jones G, Byrnes B, Palma F, Segev D, Mazur Y. Displacement potency of vitamin D₂ analogs in competitive protein-binding assays for 25-hydroxyvitamin D₃, 24,25-dihydroxyvitamin D₃, and 1,25-dihydroxyvitamin D₃. J Clin Endocrinol Metab. 1980;50(4):773-775. doi:10.1210/jcem-50-4-773 View Source
